molecular formula C10H20N2O2 B1388844 tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate CAS No. 774212-81-6

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate

Cat. No.: B1388844
CAS No.: 774212-81-6
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-JGVFFNPUSA-N
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Description

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an amino group at the 3-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate group. One common method involves the reaction of (1R,3S)-3-aminocyclopentanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Substituted carbamates or amines.

    Hydrolysis: (1R,3S)-3-aminocyclopentanol and carbon dioxide.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a protective group for amino acids and peptides.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug development, the released amine may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate
  • tert-Butyl ((1R,3S)-3-aminomethylcyclopentyl)carbamate
  • tert-Butyl ((1R,3S)-3-aminocycloheptyl)carbamate

Uniqueness

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclopentyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes or substituents.

Biological Activity

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a carbamate compound with significant potential in pharmacological applications. Its unique structure, characterized by a tert-butyl group and a cyclopentylamine moiety, suggests interactions with various biological targets, particularly in the context of neurological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1932633-30-1

The compound's structure includes a carbamate functional group (-NH(C=O)O-) that can influence its reactivity and biological interactions. The presence of the tert-butyl group contributes to its hydrophobic properties, which may enhance membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, particularly those related to neurotransmitter systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the synaptic cleft.
  • Receptor Modulation : It may interact with receptors associated with neuroprotective effects, influencing neuronal signaling pathways.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may modulate neuroinflammatory responses and protect against oxidative stress.

Pharmacological Potential

The compound is being investigated for its potential as a lead molecule in drug development targeting neurological disorders. Its unique structural features allow it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry .

Case Studies

  • Inhibition Studies : A study demonstrated that this compound showed significant inhibition of specific proteases involved in neuronal signaling pathways. The IC50 values indicated potency comparable to established inhibitors .
  • Binding Affinity : X-ray crystallography studies revealed specific binding modes between the compound and target proteins, suggesting that stereochemistry plays a crucial role in its biological activity .

Comparative Analysis

Compound NameCAS NumberStructural FeaturesBiological Activity
This compound1932633-30-1Tert-butyl group; aminocyclopentyl moietyNeuroprotective; enzyme inhibitor
tert-butyl N-(3-amino-3-thioxopropyl)carbamate77152-97-7Thioxo group; different biological profileVaries
tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate2735653Sulfanylidene functionality; distinct reactivityVaries

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666921
Record name tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774212-81-6
Record name tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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